- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,

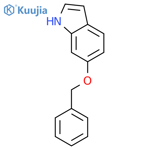

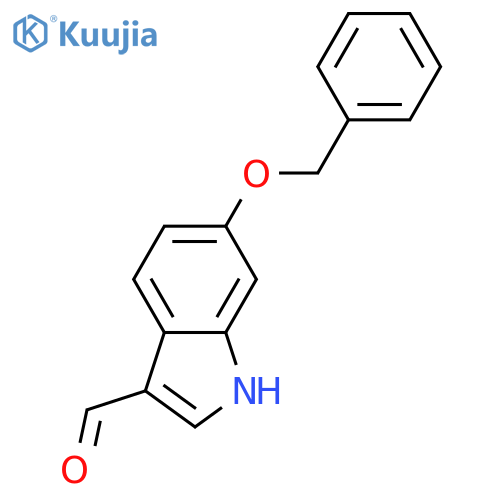

Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

92855-64-6 structure

商品名:6-(Benzyloxy)-1H-indole-3-carbaldehyde

6-(Benzyloxy)-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Benzyloxyindole-3-carbaldehyde

- 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE

- 6-phenylmethoxy-1H-indole-3-carbaldehyde

- Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)

- 3-Formyl-6-benzyloxy-1H-indole

- 6-Benzyloxy-1H-indole-3-carboxaldehyde

- 6-(benzyloxy)-1H-indole-3-carbaldehyde

- 6-Benzyloxyindole-3-aldehyde

- PubChem7697

- UUKFCVCTRWNXBI-UHFFFAOYSA-N

- SBB067557

- BBL028070

- STK931234

- 6-benzyloxy-1H-indole-3-carbaldehyde

- 6-(phenylmethoxy)indole-3-carbaldehyde

- NCGC003420

- 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)

- Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)

- A844369

- 6-phenylmethoxy-1H-indole-3-carboxaldehyde

- SY042797

- EN300-178087

- CS-W022445

- AB01333957-02

- SCHEMBL1418239

- 92855-64-6

- AKOS005259126

- Z1741974676

- MFCD00056931

- DTXSID50621502

- 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR

- ALBB-035503

- B-1890

- AC-18167

- PS-7464

- DB-001713

- NCGC00342024-01

- 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-

- 6-(Benzyloxy)-1H-indole-3-carbaldehyde

-

- MDL: MFCD00056931

- インチ: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2

- InChIKey: UUKFCVCTRWNXBI-UHFFFAOYSA-N

- ほほえんだ: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1

計算された属性

- せいみつぶんしりょう: 251.09500

- どういたいしつりょう: 251.095

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- ひょうめんでんか: 0

- 互変異性体の数: 3

- トポロジー分子極性表面積: 42.1

じっけんとくせい

- 密度みつど: 1.267

- ふってん: 474.2℃ at 760 mmHg

- フラッシュポイント: 240.6°C

- 屈折率: 1.698

- PSA: 42.09000

- LogP: 3.55940

6-(Benzyloxy)-1H-indole-3-carbaldehyde セキュリティ情報

6-(Benzyloxy)-1H-indole-3-carbaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-(Benzyloxy)-1H-indole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178087-0.1g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 0.1g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-178087-0.5g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 0.5g |

$21.0 | 2023-09-20 | |

| Enamine | EN300-178087-1.0g |

6-(benzyloxy)-1H-indole-3-carbaldehyde |

92855-64-6 | 95% | 1.0g |

$26.0 | 2023-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-100mg |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 98% | 100mg |

¥62.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B53620-1g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 97% | 1g |

¥225.0 | 2022-10-09 | |

| abcr | AB235577-10 g |

6-Benzyloxyindole-3-carboxaldehyde, 97%; . |

92855-64-6 | 97% | 10 g |

€420.10 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069181-5g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 98% | 5g |

¥1060.00 | 2024-04-25 | |

| abcr | AB235577-5g |

6-Benzyloxyindole-3-carboxaldehyde, 97%; . |

92855-64-6 | 97% | 5g |

€143.00 | 2025-02-19 | |

| Fluorochem | 076615-5g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 95% | 5g |

£117.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D554819-25g |

6-Benzyloxyindole-3-carbaldehyde |

92855-64-6 | 97% | 25g |

$2120 | 2024-05-24 |

6-(Benzyloxy)-1H-indole-3-carbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated

リファレンス

- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide

リファレンス

- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 30 min, rt

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride

リファレンス

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C → 45 °C; 2 h, 45 °C

リファレンス

- Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C

1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C

1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C

リファレンス

- Enantioselective synthesis of pyrroloindole compounds, United States, , ,

ごうせいかいろ 8

はんのうじょうけん

リファレンス

- Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 1 h, < 5 °C

1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C

1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C

リファレンス

- An Enantioselective Total Synthesis of (+)-Duocarmycin SA, Journal of Organic Chemistry, 2018, 83(7), 3928-3940

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Preparation of benzyloxyindole derivatives as PPARγ agonists, China, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

リファレンス

- Iodine-mediated tryptathionine formation facilitates the synthesis of amanitins, Journal of the American Chemical Society, 2021, 143(35), 14322-14331

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux

リファレンス

- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 2 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 40 °C; 1 h, 90 °C

リファレンス

- Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light Irradiation, Journal of Organic Chemistry, 2022, 87(12), 8198-8202

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride ; 45 min, rt; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min; 3 h, reflux

リファレンス

- Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt

リファレンス

- Process for preparation of 3-cyanoindole derivatives, China, , ,

ごうせいかいろ 16

はんのうじょうけん

リファレンス

- Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases, United States, , ,

6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

6-(Benzyloxy)-1H-indole-3-carbaldehyde 関連文献

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde) 関連製品

- 169789-47-3(5-Ethoxy-1H-indole-3-carbaldehyde)

- 6953-22-6(5-(benzyloxy)-1H-indole-3-carbaldehyde)

- 92855-65-7(7-(benzyloxy)-1H-indole-3-carbaldehyde)

- 24370-74-9(6-Benzyloxy-1h-Indole-3-Carboxylic Acid)

- 7042-71-9(4-(benzyloxy)-1H-indole-3-carbaldehyde)

- 2418730-03-5(N-[[3-Methoxy-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methyl]acetamide)

- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)

- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)

- 1286719-09-2(N-4-(furan-2-yl)-1,3-thiazol-2-yl-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)

- 2228822-23-7(O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde

清らかである:99%/99%

はかる:25g/100g

価格 ($):218.0/870.0